molecular formula C28H26Br2N2O4 B14244407 4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide CAS No. 213988-86-4

4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide

Cat. No.: B14244407
CAS No.: 213988-86-4
M. Wt: 614.3 g/mol
InChI Key: CONYHIIEYXDQAJ-UHFFFAOYSA-L
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Description

4,4’-Bipyridinium, 1,1’-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide is a chemical compound known for its unique structural and electrochemical properties. This compound belongs to the class of bipyridinium derivatives, which are widely studied for their applications in supramolecular chemistry, electrochromic devices, and molecular electronics .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridinium, 1,1’-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature settings to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted bipyridinium derivatives, which can exhibit different electrochemical and spectroscopic properties .

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide involves its ability to undergo reversible redox reactions. These redox processes are facilitated by the bipyridinium core, which can accept and donate electrons. The molecular targets and pathways involved in these reactions include various electron transfer processes that are crucial for the compound’s electrochemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bipyridinium, 1,1’-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide is unique due to its specific substitution pattern, which imparts distinct electrochemical properties. The presence of methoxyphenyl groups enhances its redox behavior and makes it suitable for various applications in supramolecular chemistry and molecular electronics .

Properties

CAS No.

213988-86-4

Molecular Formula

C28H26Br2N2O4

Molecular Weight

614.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[4-[1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone;dibromide

InChI

InChI=1S/C28H26N2O4.2BrH/c1-33-25-7-3-23(4-8-25)27(31)19-29-15-11-21(12-16-29)22-13-17-30(18-14-22)20-28(32)24-5-9-26(34-2)10-6-24;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

CONYHIIEYXDQAJ-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)C4=CC=C(C=C4)OC.[Br-].[Br-]

Origin of Product

United States

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